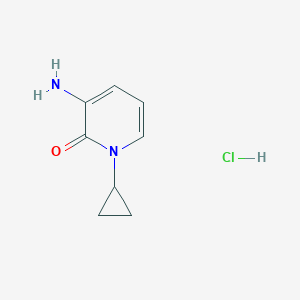
6-cyclopropyl-2-(1-oxo-1-thiomorpholinopropan-2-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-cyclopropyl-2-(1-oxo-1-thiomorpholinopropan-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiomorpholine ring, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-(1-oxo-1-thiomorpholinopropan-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
6-cyclopropyl-2-(1-oxo-1-thiomorpholinopropan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
6-cyclopropyl-2-(1-oxo-1-thiomorpholinopropan-2-yl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 6-cyclopropyl-2-(1-oxo-1-thiomorpholinopropan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting their replication and transcription processes.
類似化合物との比較
Similar Compounds
6-cyclopropyl-2-(1-oxo-1-piperidinopropan-2-yl)pyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
6-cyclopropyl-2-(1-oxo-1-morpholinopropan-2-yl)pyridazin-3(2H)-one: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Uniqueness
6-cyclopropyl-2-(1-oxo-1-thiomorpholinopropan-2-yl)pyridazin-3(2H)-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
6-cyclopropyl-2-(1-oxo-1-thiomorpholin-4-ylpropan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10(14(19)16-6-8-20-9-7-16)17-13(18)5-4-12(15-17)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUBIYLLCJZAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCSCC1)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2867877.png)
![3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2867878.png)

![5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2867880.png)
![2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B2867885.png)

![2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2867889.png)


![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867893.png)
![N-(Oxan-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2867895.png)

![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)
![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)
